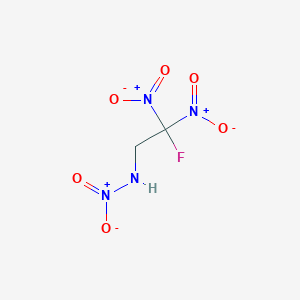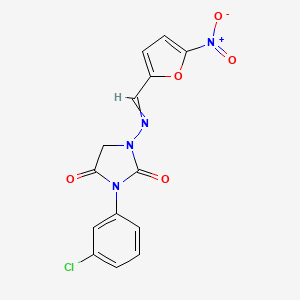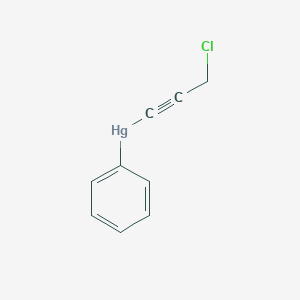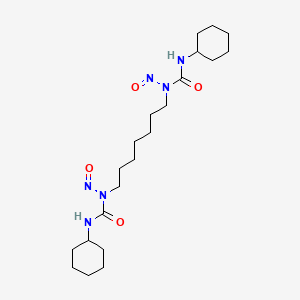
Urea, 1,1'-heptamethylenebis(3-cyclohexyl-1-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-): is a chemical compound known for its unique structure and properties. It belongs to the class of nitrosoureas, which are compounds containing the nitroso functional group attached to a urea moiety. This compound is characterized by its heptamethylene bridge linking two cyclohexyl groups, each bearing a nitroso group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) typically involves the reaction of cyclohexylamine with nitrous acid to form the nitroso derivative. This intermediate is then reacted with heptamethylene diisocyanate to form the final product. The reaction conditions usually require controlled temperatures and the presence of a catalyst to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro derivatives.
Reduction: The nitroso groups can be reduced to amines.
Substitution: The nitroso groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules, including proteins and nucleic acids.
Medicine: In medicine, nitrosoureas are known for their use in chemotherapy
Industry: In industry, this compound can be used in the production of polymers and other advanced materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) involves the formation of reactive intermediates that can alkylate DNA and proteins. The nitroso groups can form nitrenium ions, which are highly reactive and can form covalent bonds with nucleophilic sites in DNA and proteins. This leads to the inhibition of DNA replication and protein function, which is the basis for its potential use in chemotherapy.
Comparación Con Compuestos Similares
- Urea, 1,1’-pentamethylenebis(3-cyclohexyl-1-nitroso-)
- Urea, 1,1’-trimethylenebis(3-cyclohexyl-1-nitroso-)
Comparison: Compared to its similar compounds, Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) has a longer heptamethylene bridge, which may affect its reactivity and interactions with biological molecules. This structural difference can influence its solubility, stability, and overall effectiveness in various applications.
Conclusion
Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Further studies are needed to fully explore its potential and optimize its use in different domains.
Propiedades
Número CAS |
64624-65-3 |
|---|---|
Fórmula molecular |
C21H38N6O4 |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
3-cyclohexyl-1-[7-[cyclohexylcarbamoyl(nitroso)amino]heptyl]-1-nitrosourea |
InChI |
InChI=1S/C21H38N6O4/c28-20(22-18-12-6-4-7-13-18)26(24-30)16-10-2-1-3-11-17-27(25-31)21(29)23-19-14-8-5-9-15-19/h18-19H,1-17H2,(H,22,28)(H,23,29) |
Clave InChI |
ZQMUHXUMOJYKFU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)N(CCCCCCCN(C(=O)NC2CCCCC2)N=O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)

![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)
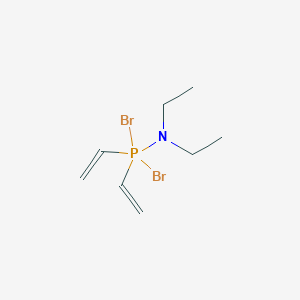
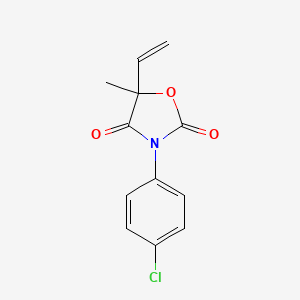
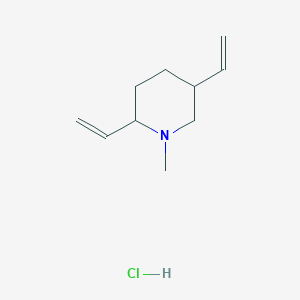
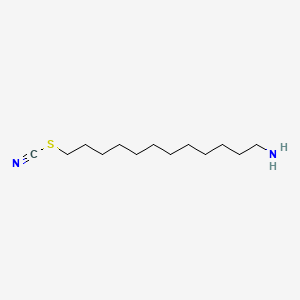

![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14498921.png)
